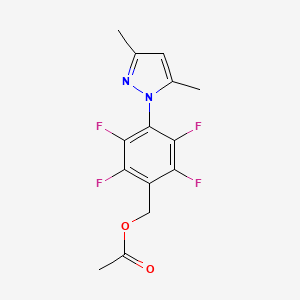![molecular formula C15H14N4O2 B5557152 2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds involves several key steps, including the reaction of quinazolinones with benzoic aldehyde, indicating a possible pathway for synthesizing complex pyrimidin-yl and isoxazol-yl derivatives (Raffa et al., 2004). Furthermore, reactions involving chloroquinolin-3-yl derivatives with guanidine nitrate hint at methodologies for incorporating pyrimidin-2-amine structures (Shivakumar et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol can be analyzed through spectral studies such as IR, H NMR, and Mass spectrometry, as seen in the synthesis and evaluation of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines (Shivakumar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of related compounds often utilize 1,3-dipolar cycloaddition, demonstrating the potential for creating complex fused-ring structures, which could be relevant for synthesizing the target compound (Zhao & Eguchi, 1997).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, can be inferred from their synthesis conditions and molecular structure. For example, the catalytic system used for the synthesis of dihydropyrimidinones suggests high reactivity under solvent-free conditions, indicating potential stability and solubility characteristics (Kefayati et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, can be analyzed through the reaction mechanisms observed in related synthetic pathways. For instance, the synthesis involving rearrangement of isoxazolidines to form dihydropyrroloisoquinoline derivatives highlights the compound's reactivity and potential for further chemical transformations (Zhao & Eguchi, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Relationships
- The synthesis of compounds with isoxazole and pyrimidine moieties, such as 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, has been reported. These compounds showed in vitro antileukemic activity against various leukemia cell lines, suggesting potential in cancer research (Raffa et al., 2004).
Chemical Synthesis Techniques
- A study detailed the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the synthesis of dipyridopyrimidinones. This showcases a method for modifying pyridine and pyrimidine derivatives, which could be applicable for synthesizing related compounds (Bentabed-Ababsa et al., 2010).
Pharmacological Applications
- The synthesis of fused imidazopyridines as benzodiazepine receptor ligands, with some derivatives showing high binding affinity and in vivo activity, highlights the therapeutic potential of structurally related compounds in neurological disorders (Takada et al., 1996).
Antimicrobial and Antitumor Activities
- Novel pyrimidoquinoline derivatives were synthesized and showed high activity against bacteria, fungi, and human cancer cell lines. This indicates the potential of pyrimidine-based compounds in antimicrobial and antitumor research (Abbas et al., 2011).
Antinflammatory Agents
- N-substituted amino acids with complex pyrimidine structures were synthesized and displayed significant anti-inflammatory activity. This suggests the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Bruno et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-13-14(16-8-17-15(13)21-18-9)19-6-10-4-2-3-5-11(10)12(20)7-19/h2-5,8,12,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATDWVSKMYLFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CC(C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)


![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)


